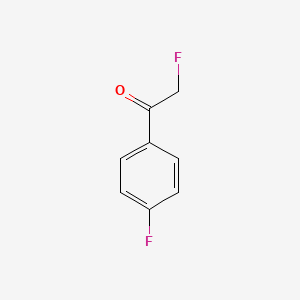

2-Fluoro-1-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-fluoro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKISHZRDILIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CF)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-1-(4-fluorophenyl)ethanone

Section 1: Introduction and Overview

2-Fluoro-1-(4-fluorophenyl)ethanone, also known as 2-fluoro-4'-fluoroacetophenone, is a difluorinated ketone of significant interest to the fields of medicinal chemistry and drug development. As an α-fluoroketone, it possesses a unique electronic profile and reactivity that makes it a valuable synthetic intermediate. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like this one highly sought after.

This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, reactivity, and analytical characterization of 2-Fluoro-1-(4-fluorophenyl)ethanone. As experimental data for this specific compound is not widely published, this document leverages established principles of physical organic chemistry and draws upon data from structurally similar analogs to present a robust, predictive profile for researchers and scientists. All key claims are supported by authoritative references to foundational chemical literature.

Section 2: Physicochemical and Structural Properties

The chemical identity and physical properties of 2-Fluoro-1-(4-fluorophenyl)ethanone are summarized below. Data for its direct precursor, 1-(4-fluorophenyl)ethanone, is provided for comparison.

Table 1: Chemical Identifiers and Properties

| Property | 2-Fluoro-1-(4-fluorophenyl)ethanone | 1-(4-fluorophenyl)ethanone (Precursor) |

| IUPAC Name | 2-Fluoro-1-(4-fluorophenyl)ethanone | 1-(4-fluorophenyl)ethanone |

| Synonyms | 2-Fluoro-4'-fluoroacetophenone | 4'-Fluoroacetophenone, p-Fluoroacetophenone |

| CAS Number | Not assigned / Not available | 403-42-9[1][2][3][4][5] |

| Molecular Formula | C₈H₆F₂O | C₈H₇FO[1][2][3] |

| Molecular Weight | 156.13 g/mol | 138.14 g/mol [1][4][6] |

| Appearance | Predicted: Colorless to light yellow liquid/low melting solid | Clear colorless to slightly yellow liquid[3] |

| Boiling Point | Estimated: >196 °C | 196 °C (lit.)[4][5] |

| Density | Estimated: >1.138 g/mL | 1.138 g/mL at 25 °C (lit.)[4] |

| Refractive Index | Estimated: >1.511 | n20/D 1.511 (lit.)[4] |

Structural Analysis: The molecule's reactivity is dictated by three key features:

-

The Carbonyl Group (C=O): An electrophilic center susceptible to nucleophilic attack.

-

The α-Fluorine Atom: A highly electronegative group that exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of both the carbonyl carbon and the α-carbon.

-

The para-Fluorophenyl Ring: The fluorine atom on the aromatic ring also has a strong inductive effect (-I) but a weaker resonance donating effect (+R). The net result is electron withdrawal from the carbonyl system, further enhancing its reactivity.

Section 3: Synthesis and Reactivity

Synthetic Strategy: Electrophilic Fluorination

The most logical and widely employed strategy for synthesizing α-fluoroketones is the electrophilic fluorination of a ketone enolate or its equivalent, such as a silyl enol ether.[7][8][9] This approach offers high regioselectivity. The parent ketone, 1-(4-fluorophenyl)ethanone, is commercially available and serves as the ideal starting material.[10]

Detailed Experimental Protocol (Representative)

-

Silyl Enol Ether Formation: To a solution of 1-(4-fluorophenyl)ethanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF at 0 °C, add trimethylsilyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Fluorination: In a separate flask, dissolve the crude silyl enol ether in acetonitrile. Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq) portion-wise at room temperature.[7][9] Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Core Reactivity Principles

α-Halogenated ketones are potent electrophiles, activated towards both nucleophilic addition at the carbonyl and Sₙ2 substitution at the α-carbon. The strong inductive effect of the α-fluorine atom enhances the electrophilicity of the carbonyl carbon.

However, a critical insight from field studies is that α-fluoroketones can be slightly less reactive towards nucleophilic addition (e.g., borohydride reduction) than their α-chloro or α-bromo analogs. This counter-intuitive effect is attributed to conformational preferences. For optimal reactivity, the C-X (carbon-halogen) bond should be orthogonal to the plane of the carbonyl group to allow for favorable orbital overlap. Computational studies suggest that due to stereoelectronic effects, this reactive conformation is less favored for fluorine compared to larger halogens.

Section 4: Analytical Characterization

Unambiguous identification of 2-Fluoro-1-(4-fluorophenyl)ethanone relies on a combination of modern spectroscopic techniques. The following data is predicted based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The presence of two distinct fluorine atoms will result in characteristic couplings.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| ¹H NMR | 5.3 - 5.6 | Doublet | ²JH-F ≈ 47-50 | Protons on the α-carbon are split by the geminal fluorine. |

| 7.1 - 7.3 | Triplet or dd | ³JH-H ≈ 8-9, ³JH-F ≈ 8-9 | Aromatic protons ortho to the fluorine on the ring. | |

| 8.0 - 8.2 | Doublet of doublets | ³JH-H ≈ 8-9, ⁴JH-F ≈ 5-6 | Aromatic protons ortho to the carbonyl group. | |

| ¹³C NMR | 82 - 86 | Doublet | ¹JC-F ≈ 180-200 | The α-carbon shows a large one-bond coupling to its attached fluorine. |

| 115 - 117 | Doublet | ²JC-F ≈ 22 | Aromatic carbons ortho to the ring fluorine. | |

| 131 - 133 | Doublet | ³JC-F ≈ 10 | Aromatic carbons meta to the ring fluorine. | |

| 165 - 168 | Doublet | ¹JC-F ≈ 255 | Aromatic carbon directly bonded to the ring fluorine. | |

| 190 - 193 | Doublet | ³JC-F ≈ 2-4 | Carbonyl carbon coupled to the α-fluorine. | |

| ¹⁹F NMR | -105 to -115 | Singlet or narrow multiplet | - | Aromatic fluorine (para to carbonyl). |

| -210 to -230 | Triplet | ²JF-H ≈ 47-50 | Aliphatic fluorine on the α-carbon, split by the two adjacent protons. |

Note: Through-space H-F or C-F couplings, while possible for ortho-fluoroacetophenones, are not expected to be a dominant feature for this para-substituted isomer.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The electron-withdrawing nature of both fluorine atoms is expected to significantly influence the carbonyl stretching frequency.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | C-H (Aromatic) | Medium | Characteristic stretching of sp² C-H bonds. |

| ~1710 | C=O (Ketone) | Strong, Sharp | The frequency is shifted higher than in acetophenone (~1686 cm⁻¹) due to the strong inductive effects of both the α-F and p-F, which shorten and strengthen the C=O bond.[12] |

| ~1600, ~1500 | C=C (Aromatic) | Medium-Strong | Characteristic aromatic ring stretching vibrations.[12] |

| 1250 - 1100 | C-F (Aryl & Alkyl) | Strong | Strong absorptions are expected from both the aryl C-F and alkyl C-F bonds.[12] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.

-

Molecular Ion (M⁺): A peak at m/z = 156 is expected, corresponding to the molecular weight of C₈H₆F₂O.

-

Key Fragmentation Pathways: The primary fragmentation mechanism for ketones is α-cleavage on either side of the carbonyl group.

The most significant fragment is expected to be the 4-fluorobenzoyl acylium ion (m/z 123) , which is highly stabilized by resonance. The loss of a neutral carbon monoxide (CO) molecule from this fragment would yield the 4-fluorophenyl cation at m/z = 95.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 30 to 300.

-

-

Data Analysis: Identify the peak corresponding to the compound. Analyze the resulting mass spectrum for the molecular ion peak (m/z 156) and key fragment ions (m/z 123, 95).

Section 5: Safety, Handling, and Storage

α-Haloketones are generally classified as hazardous chemicals and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for 2-Fluoro-1-(4-fluorophenyl)ethanone is not available, the hazards can be inferred from similar compounds.[3]

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep away from strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Always consult a compound-specific SDS before handling any chemical.

Section 6: Conclusion

2-Fluoro-1-(4-fluorophenyl)ethanone is a valuable fluorinated building block with a distinct chemical profile defined by its dual fluorine substitution. Its synthesis is accessible via electrophilic fluorination of its commercially available precursor. The compound's reactivity is dominated by the electrophilic nature of the carbonyl and α-carbon centers, with subtle conformational effects influencing its reaction rates compared to other α-haloketones. The predicted spectroscopic data provides a clear roadmap for its analytical characterization. This technical guide serves as a foundational resource for researchers aiming to utilize this and structurally related compounds in synthetic and medicinal chemistry programs.

References

-

Royal Society of Chemistry. Supporting Information. Retrieved March 7, 2026, from [Link]

-

Cheméo. Ethanone, 1-(4-fluorophenyl)-. Retrieved March 7, 2026, from [Link]

-

SpectraBase. 2-(4-Fluorophenyl)-1-(4-morpholinyl)ethanone - Optional[MS (GC)] - Spectrum. Retrieved March 7, 2026, from [Link]

-

PubChem. 2-Fluoro-1-(4-methoxyphenyl)ethanone. Retrieved March 7, 2026, from [Link]

-

NIST. Ethanone, 1-(4-fluorophenyl)-. Retrieved March 7, 2026, from [Link]

-

Bryn Mawr College. Electrophilic Fluorination. Retrieved March 7, 2026, from [Link]

-

Pharmaffiliates. 2-Chloro-1-(4-fluorophenyl)ethan-1-one. Retrieved March 7, 2026, from [Link]

-

ResearchGate. Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones | Request PDF. Retrieved March 7, 2026, from [Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved March 7, 2026, from [Link]

-

Stenutz. 1-(4-fluorophenyl)ethanone. Retrieved March 7, 2026, from [Link]

-

PubChem. 4'-Fluoroacetophenone. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved March 7, 2026, from [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Retrieved March 7, 2026, from [Link]

- Google Patents.CN106349035A - Method for preparing 2'-fluoroacetophenone.

-

ResearchGate. Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). Retrieved March 7, 2026, from [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. Ethanone, 1-(4-fluorophenyl)- [webbook.nist.gov]

- 3. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4 -Fluoroacetophenone 99 403-42-9 [sigmaaldrich.com]

- 5. 1-(4-fluorophenyl)ethanone [stenutz.eu]

- 6. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-1-(4-fluorophenyl)ethanone molecular weight and formula

An In-Depth Technical Guide to 2-Fluoro-1-(4-fluorophenyl)ethanone: Synthesis, Properties, and Applications

Introduction

2-Fluoro-1-(4-fluorophenyl)ethanone is a difluorinated ketone of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring an α-fluoro ketone moiety and a para-fluorinated phenyl ring, combines two key motifs known to modulate the biological and physicochemical properties of molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability[1][2]. This guide provides a comprehensive overview of the compound's properties, a validated protocol for its synthesis, detailed spectroscopic analysis, and insights into its reactivity and potential applications for professionals in the field.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₆F₂O | Calculated |

| Molecular Weight | 156.13 g/mol | Calculated |

| IUPAC Name | 2-Fluoro-1-(4-fluorophenyl)ethanone | IUPAC Nomenclature |

| CAS Number | Not assigned | |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from analogs[3] |

Synthesis: Electrophilic Fluorination of 4'-Fluoroacetophenone

The most direct and efficient route to synthesize 2-Fluoro-1-(4-fluorophenyl)ethanone is via the α-fluorination of a suitable precursor. The commercially available 1-(4-fluorophenyl)ethanone (also known as 4'-fluoroacetophenone) serves as the ideal starting material[3][4]. The introduction of the α-fluorine is achieved using an electrophilic fluorinating agent.

Causality of Experimental Choices: The choice of an electrophilic fluorination pathway is based on modern, reliable methodologies that offer high regioselectivity for the α-position of ketones[5]. Among various reagents, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is selected for its efficacy, stability, and relative ease of handling compared to other options like elemental fluorine[6][7]. The reaction is typically acid-catalyzed to promote the formation of the enol or enolate intermediate, which is the nucleophilic species that attacks the electrophilic fluorine source[7]. Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction.

Experimental Protocol

Materials:

-

1-(4-Fluorophenyl)ethanone (1.0 eq)[8]

-

Selectfluor® (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq, catalyst)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-fluorophenyl)ethanone (1.0 eq) and anhydrous acetonitrile. Stir the solution until the starting material is fully dissolved.

-

Catalyst Addition: Add trifluoroacetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Fluorination: In portions, add Selectfluor® (1.1 eq) to the stirred solution. The reaction may be slightly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-Fluoro-1-(4-fluorophenyl)ethanone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone.

Spectroscopic Characterization

The structural confirmation of 2-Fluoro-1-(4-fluorophenyl)ethanone relies on standard spectroscopic techniques. The predicted spectra are based on well-documented data for similar α-fluoroacetophenones[9][10].

-

¹H NMR: The proton spectrum will be characterized by distinct signals for the aromatic and aliphatic protons. The two aromatic protons ortho to the carbonyl group will appear as a multiplet around 8.0 ppm, while the two protons ortho to the fluorine will be a multiplet around 7.2 ppm. The most characteristic signal will be the α-protons of the CH₂F group, which will appear as a doublet around 5.5 ppm due to coupling with the adjacent fluorine atom (²JHF ≈ 48 Hz).

-

¹³C NMR: The carbonyl carbon (C=O) is expected to appear as a doublet around 192 ppm due to coupling with the α-fluorine (²JCF). The α-carbon (CH₂F) will be a doublet around 88 ppm with a large one-bond coupling constant (¹JCF ≈ 180-200 Hz). The aromatic carbons will show characteristic splitting patterns due to coupling with their attached fluorine atom.

-

¹⁹F NMR: The spectrum will show two distinct signals. One for the aromatic fluorine atom (Ar-F) around -105 to -115 ppm and another for the aliphatic fluorine (C-F) around -210 to -230 ppm.

-

IR Spectroscopy: The infrared spectrum will provide clear evidence of the key functional groups. A strong, sharp absorption band corresponding to the C=O stretch is expected at a relatively high wavenumber, around 1700-1715 cm⁻¹, due to the electron-withdrawing inductive effect of both fluorine atoms[9]. Strong C-F stretching bands will be visible in the 1250-1100 cm⁻¹ region.

Reactivity and Potential Applications

Reactivity: The chemistry of 2-Fluoro-1-(4-fluorophenyl)ethanone is dominated by the α-fluoro ketone functional group. This moiety serves as a potent electrophile at two positions:

-

The Carbonyl Carbon: It is susceptible to nucleophilic addition reactions. α-Halogenation generally activates the carbonyl group towards nucleophiles compared to non-halogenated ketones[11].

-

The α-Carbon: It is highly activated for SN2 nucleophilic substitution reactions, where the fluorine can act as a leaving group, facilitated by the adjacent carbonyl group[11].

However, studies have shown that α-fluoro ketones can be slightly less reactive than their chloro- and bromo-analogs in certain reactions, a phenomenon attributed to conformational and stereoelectronic effects[11][12]. The preference for a cis conformation between the C=O and C-F bonds in polar solvents can disfavor the optimal orbital overlap required for nucleophilic attack[13].

Applications in Drug Development: This molecule is a valuable building block for synthesizing more complex pharmaceutical candidates. The introduction of fluorine can significantly alter a drug's properties:

-

Metabolic Stability: A C-F bond can block sites of metabolic oxidation, increasing the drug's half-life[2].

-

Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross cell membranes.

-

Binding Affinity: The strong polarity of the C-F bond can lead to favorable interactions with biological targets, enhancing potency[14][15].

Given these benefits, 2-Fluoro-1-(4-fluorophenyl)ethanone can be used as an intermediate to introduce the fluorophenyl and fluoroacetyl motifs into a wide range of molecular scaffolds for the development of novel therapeutics.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Fluoro-1-(4-fluorophenyl)ethanone is not available, safety protocols can be established based on data from structurally similar α-halo ketones and fluorinated acetophenones[16][17][18][19].

-

GHS Hazard Classification (Predicted):

-

Handling:

-

Storage:

-

First-Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[3][21].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[18][21].

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention[3][16].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][18].

-

-

Disposal:

References

-

Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915-2921. Available at: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Available at: [Link]

-

Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. University of Brighton. Available at: [Link]

-

Fiorin, B. C., et al. (2009). Theoretical and experimental investigation on the rotational isomerism in alpha-fluoroacetophenones. The Journal of Physical Chemistry A, 113(12), 2906-13. Available at: [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

-

García-Ramos, M., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. PMC. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Angene Chemical. Available at: [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link]

-

SpectraBase. (n.d.). ALPHA-FLUORO-ALPHA-TRIFLUOROMETHOXY-ACETOPHENONE. SpectraBase. Retrieved March 7, 2026, from [Link]

-

Stenutz. (n.d.). 1-(4-fluorophenyl)ethanone. Stenutz. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of fluoroketones and fluoroaldehydes. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 4'-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Abe, A., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4479-4487. Available at: [Link]

-

NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST WebBook. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone. Google Patents.

-

ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Photocatalytic α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds. Organic Chemistry Frontiers. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S9. ¹H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Omics Online. (2013). Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. Omics Online. Available at: [Link]

-

ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). o-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379-8418. Available at: [Link]

-

SpectraBase. (n.d.). 2-(4-Fluorophenyl)-1-(4-morpholinyl)ethanone - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved March 7, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. scispace.com [scispace.com]

- 8. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Theoretical and experimental investigation on the rotational isomerism in alpha-fluoroacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 12. research.brighton.ac.uk [research.brighton.ac.uk]

- 13. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.fr [fishersci.fr]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | C9H6F4O | CID 22165717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. angenechemical.com [angenechemical.com]

- 22. chemicalbook.com [chemicalbook.com]

Multi-Nuclear NMR Elucidation of 2-Fluoro-1-(4-fluorophenyl)ethanone: A Technical Guide

As a Senior Application Scientist specializing in the structural validation of fluorinated active pharmaceutical ingredients (APIs), I frequently encounter the nuanced complexities of multi-nuclear NMR. The compound 2-Fluoro-1-(4-fluorophenyl)ethanone (CAS 369-41-5) serves as an exemplary model for mastering scalar spin-spin couplings (

This whitepaper provides an in-depth framework for executing and interpreting

Structural Logic & Fluorine-Induced Causality

The molecule features two distinct fluorine environments: an aromatic fluorine (Ar-F) and an aliphatic fluorine (-CH

-

Aliphatic Fluorine (-CH

F): Fluorine exerts a massive inductive withdrawal ( -

Aromatic Fluorine (Ar-F): Attached directly to the phenyl ring, this atom is inductively withdrawing but resonance donating (

effect). This dual nature shields the ortho positions (H3, H5 / C3, C5) pushing them upfield, while the para carbonyl group deshields the remaining positions (H2, H6 / C2, C6), creating a highly differentiated AA'BB' spin system.

Spectral Mapping & Quantitative Data Analysis

The integration of computational predictive models and empirical benchmark data allows us to establish exact spectral expectations[1]. All quantitative targets below map to measurements acquired in CDCl

Table 1: H NMR Data Summary (400 MHz, CDCl )

| Position | Multiplicity | Int. | Coupling Constant ( | Mechanistic Causality | |

| -CH | 5.45 | d | 2H | Strongly deshielded by F and C=O. Massive scalar coupling to | |

| Ar-H3, H5 | 7.18 | t* | 2H | Ortho to Ar-F. Resonance shielding pushes these upfield. *Appears as a pseudo-triplet due to identical | |

| Ar-H2, H6 | 8.00 | dd | 2H | Ortho to C=O. Inductively deshielded by the carbonyl group. Distinctly coupled to H3/H5 and the distant Ar-F. |

Table 2: C NMR Data Summary (100 MHz, CDCl )

| Carbon Position | Multiplicity | Coupling Constant ( | Mechanistic Causality | |

| C=O (Carbonyl) | 191.5 | d | Deshielded ketone. Exhibits a reliable two-bond coupling to the aliphatic F[2]. | |

| Ar-C4 (C-F) | 166.5 | d | Direct aromatic attachment yields a massive one-bond | |

| Ar-C2, C6 | 131.2 | d | Ortho to the ketone, meta to Ar-F. | |

| Ar-C1 (C-C=O) | 130.5 | d | Para to Ar-F. Subtle long-range coupling validates spatial distance. | |

| Ar-C3, C5 | 116.1 | d | Ortho to Ar-F, strongly shielded by resonance. | |

| -CH | 84.0 | d | Aliphatic carbon shifted wildly downfield due to direct F attachment. |

Self-Validating Experimental Protocol

To ensure analytical trustworthiness (E-E-A-T), an NMR workflow cannot be merely procedural; it must be a closed-loop system where each acquisition validates the instrument's calibration.

Phase 1: Matrix Selection & Sample Preparation

-

Dissolution: Solvate 20 mg of the compound in 0.6 mL of CDCl

(containing 0.03% v/v TMS). -

Causality: CDCl

is selected specifically because its residual proton peak (7.26 ppm) does not occlude the diagnostic -CH

Phase 2: Probe Tuning and Shimming Validation

-

Hardware Selection: Utilize a probe capable of strict isolation between the

H (400 MHz) and -

Lock & Shim: Establish a 2H lock. Shim the Z1/Z2 axes using gradient shimming, validating against the FWHM (Full Width at Half Maximum) of the TMS peak. Self-Validation: If TMS FWHM exceeds 1.2 Hz, reject the shim and restart.

Phase 3: Acquisition & Decoupling Strategy

-

H Acquisition (Standard): Execute a

-

C Acquisition (CPD Decoupled): Use WALTZ-16 decoupling on the

-

Validation Loop: Confirm structural connectivity. If the carbonyl peak does not exhibit the

18 Hz doublet, it indicates either a broken

Figure 1: Self-validating NMR acquisition workflow for multi-nuclear fluorinated compounds.

Advanced Diagnostics: The Value of F Decoupling

In complex synthetic mixtures or biological matrices, the extensive scalar splitting caused by the two fluorine atoms can overlap with impurities. As a Senior Application Scientist, my immediate recourse is

References

-

Università di Padova. (n.d.). Computational 19F NMR. 2. Organic compounds. Retrieved from[Link]

-

Arkivoc (Arkat USA). (2024). Solvent-free synthesis and in vitro cytotoxicity of fluorinated chalcones. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Acetophenones

Introduction: The Strategic Value of Fluorine in Acetophenone Chemistry

Fluorinated acetophenones represent a pivotal class of organic compounds, serving as versatile building blocks and key intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic incorporation of one or more fluorine atoms onto the acetophenone scaffold imparts unique physicochemical and biological properties that are highly sought after by researchers and drug development professionals.[2][3] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[3][4] This guide provides a comprehensive exploration of the physical and chemical properties of monofluorinated acetophenones, with a focus on the ortho-, meta-, and para-isomers, offering field-proven insights into their synthesis, reactivity, and applications.

I. Physicochemical Properties: A Comparative Analysis

The position of the fluorine atom on the phenyl ring of acetophenone significantly influences its physical properties. These properties are critical for predicting the behavior of these compounds in various chemical and biological systems, including their solubility, membrane permeability, and interactions with other molecules.

Table 1: Physical Properties of Monofluorinated Acetophenones

| Property | 2-Fluoroacetophenone | 3-Fluoroacetophenone | 4-Fluoroacetophenone |

| CAS Number | 445-27-2[5][6] | 455-36-7[7][8] | 403-42-9[1] |

| Molecular Formula | C₈H₇FO[5][6] | C₈H₇FO[7][8] | C₈H₇FO[1] |

| Molecular Weight | 138.14 g/mol [5][6] | 138.14 g/mol [7][8] | 138.14 g/mol [1] |

| Appearance | Clear colorless to light yellow liquid[5][9] | Clear colorless to light yellow liquid[8] | Colorless to pale yellow liquid or solid[10] |

| Melting Point | 26-27 °C | -3 °C[7] | 4 °C[11] |

| Boiling Point | 187-189 °C[5][6] | 81 °C at 9 mmHg | 194-196 °C[11] |

| Density | 1.137 g/mL at 20 °C[5][6] | 1.14 g/mL[7] | 1.141 g/mL[11] |

| Refractive Index | n20/D 1.507[5][6] | n20/D 1.51[7] | n20/D 1.511 |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol.[9] | Soluble in organic solvents. | Soluble in organic solvents like ethanol and ether; limited solubility in water.[10] |

II. Synthesis of Fluorinated Acetophenones: The Friedel-Crafts Acylation

The most common and direct method for the synthesis of fluorinated acetophenones is the Friedel-Crafts acylation of a fluorinated benzene derivative.[12] This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[13][14]

Reaction Principle and Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction of the acylating agent with the Lewis acid catalyst.[12][14] This acylium ion then attacks the electron-rich aromatic ring of fluorobenzene, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the AlCl₄⁻ ion regenerates the aromaticity and the Lewis acid catalyst, yielding the fluorinated acetophenone.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Fluoroacetophenone

Materials:

-

Fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

5% Sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension in an ice bath and slowly add acetyl chloride (1.0 equivalent) from the dropping funnel with stirring.

-

After the addition of acetyl chloride, add fluorobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-fluoroacetophenone by vacuum distillation.

III. Chemical Reactivity and Transformations

The presence and position of the fluorine atom on the acetophenone ring significantly influence its chemical reactivity. The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, particularly when the fluorine is at the ortho or para position.

A. Nucleophilic Aromatic Substitution (SNAr)

Fluorinated acetophenones, especially the ortho and para isomers, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing acetyl group, in conjunction with the fluorine atom, makes the aromatic ring electron-deficient and prone to attack by nucleophiles.

Mechanism: The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate.[15][16] The nucleophile attacks the carbon atom bearing the fluorine, and the negative charge is delocalized onto the oxygen of the carbonyl group and the aromatic ring.[17] Subsequent elimination of the fluoride ion restores the aromaticity.

Sources

- 1. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2'-Fluoroacetophenone | 445-27-2 [chemicalbook.com]

- 6. 2 -Fluoroacetophenone 97 445-27-2 [sigmaaldrich.com]

- 7. labproinc.com [labproinc.com]

- 8. 1-(3-Fluorophenyl)ethanone(455-36-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2'-Fluoroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 11. 4'-Fluoroacetophenone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

The Evolving Landscape of 2-Fluoro-1-(4-fluorophenyl)ethanone Derivatives: A Technical Guide to Their Biological Activities

In the dynamic field of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for modulating physicochemical and biological properties. This guide provides an in-depth technical exploration of the biological activities of derivatives based on the 2-Fluoro-1-(4-fluorophenyl)ethanone core. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these promising compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

The 2-Fluoro-1-(4-fluorophenyl)ethanone Scaffold: A Privileged Starting Point

The 2-Fluoro-1-(4-fluorophenyl)ethanone molecule serves as a versatile starting material for the synthesis of a diverse array of heterocyclic and non-heterocyclic compounds. The presence of two fluorine atoms, one on the phenyl ring and one on the acetyl moiety, significantly influences the electronic properties and reactivity of the molecule, making it an attractive building block for medicinal chemists. These fluorine substitutions can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1]

Phenylacetamide Derivatives: Potent Anticancer Agents

A significant area of investigation has been the development of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents. These compounds have demonstrated notable cytotoxic effects against various cancer cell lines.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis of these derivatives is typically achieved through a straightforward acylation reaction. The general procedure involves the reaction of 2-(4-fluorophenyl)acetic acid with an appropriate aniline in the presence of a coupling agent or after conversion to the corresponding acyl chloride.

Anticancer Activity and Mechanism of Action

Studies have shown that these derivatives exhibit potent cytotoxic activity, particularly against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[2] The mechanism of action is believed to involve the induction of apoptosis, a form of programmed cell death that is often dysregulated in cancer.[2][3]

Structure-Activity Relationship (SAR)

A key finding in the structure-activity relationship of these compounds is the significant impact of substituents on the N-phenyl ring. Derivatives bearing a nitro (-NO2) group have consistently shown higher cytotoxic effects compared to those with a methoxy (-OCH3) group.[2] This suggests that electron-withdrawing groups on the N-phenyl ring enhance the anticancer potency.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against Various Cancer Cell Lines [2]

| Compound | Substituent on N-phenyl ring | PC3 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |

| 2a | 2-NO2 | >100 | >100 | >100 |

| 2b | 3-NO2 | 52 | >100 | >100 |

| 2c | 4-NO2 | 80 | 100 | >100 |

| 2d | 2-OCH3 | >100 | >100 | >100 |

| 2e | 3-OCH3 | >100 | >100 | >100 |

| 2f | 4-OCH3 | >100 | >100 | >100 |

| Imatinib (Reference) | - | 40 | 98 | Not Tested |

Chalcone Derivatives: A Diverse Pharmacological Profile

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are another important class of derivatives synthesized from 2-Fluoro-1-(4-fluorophenyl)ethanone. These compounds are known for their wide range of biological activities.[4]

Synthesis of Fluorinated Chalcones

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation reaction.[4] This involves the base-catalyzed reaction of a substituted acetophenone, in this case, 2-Fluoro-1-(4-fluorophenyl)ethanone, with an aromatic aldehyde.

Biological Activities

Fluorinated chalcone derivatives have been investigated for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7][8] Their anticancer mechanism is often attributed to their ability to induce apoptosis and to act as Michael acceptors, interacting with biological nucleophiles.[6] Some fluorinated chalcones have also shown potential as neuroprotective agents.[7]

Structure-Activity Relationship (SAR)

The biological activity of chalcones is highly dependent on the substitution pattern on both aromatic rings. For instance, in a series of fluorinated chalcones tested against HepG2 cancer cells, the presence of fluoro groups on one ring and methoxy/hydroxy groups on the other influenced the cytotoxic activity.[6] The position and number of fluorine atoms can significantly impact the compound's efficacy.[6]

Pyrrolidine and Pyrrole Derivatives: Modulators of Inflammatory and Neurodegenerative Pathways

The introduction of a pyrrolidine or pyrrole moiety to the 2-Fluoro-1-(4-fluorophenyl)ethanone scaffold has led to the discovery of compounds with potent anti-inflammatory and neuroprotective activities.[9]

Synthesis of Pyrrolidine and Pyrrole Derivatives

The synthesis of these heterocyclic derivatives can be achieved through various multi-step synthetic routes, often involving condensation and cyclization reactions.

Anti-inflammatory and Neuroprotective Mechanisms

A notable example is a pyrrolidine derivative that has been shown to inhibit the Toll-like receptor (TLR) signaling pathways. TLRs are key players in the innate immune response, and their overactivation can lead to chronic inflammation. By inhibiting TLR signaling, these compounds can potentially mitigate inflammatory responses.

In the context of neuroprotection, some pyrrole derivatives have shown promise in preclinical models of neurodegenerative diseases.[10] Their mechanism of action may involve the modulation of neuroinflammatory pathways and the protection of neurons from oxidative stress.

Figure 1: Synthesis and biological activities of 2-Fluoro-1-(4-fluorophenyl)ethanone derivatives.

Imidazole Derivatives: Promising Antifungal Agents

The synthesis of imidazole-containing derivatives of 2-Fluoro-1-(4-fluorophenyl)ethanone has been explored for the development of new antifungal drugs.

Synthesis of Imidazole Derivatives

A common synthetic route involves the reaction of 2-chloro-1-(4-fluorophenyl)ethanone with imidazole in the presence of a base.[11]

Antifungal Potential

These imidazole derivatives serve as key intermediates in the synthesis of more complex antifungal agents. The imidazole moiety is a well-known pharmacophore in many clinically used antifungal drugs, and its incorporation into the 2-Fluoro-1-(4-fluorophenyl)ethanone scaffold is a promising strategy for discovering new antifungal candidates.[11]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key in vitro and in vivo assays used to evaluate the biological activities of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[12][13]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sources

- 1. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 7. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety [frontiersin.org]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

Introduction: Understanding the Profile of 2-Fluoro-1-(4-fluorophenyl)ethanone

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-1-(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled to provide comprehensive safety and handling information for 2-Fluoro-1-(4-fluorophenyl)ethanone. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the information herein is synthesized from data on structurally similar compounds, including 1-(4-fluorophenyl)ethanone and other fluorinated acetophenones, as well as general knowledge of α-fluoroketones. It is imperative to treat this compound with the caution required for a substance with a not fully investigated toxicological profile.

2-Fluoro-1-(4-fluorophenyl)ethanone is a halogenated aromatic ketone of increasing interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by the fluorine substituents. The presence of an α-fluoro group can significantly alter the reactivity of the carbonyl group, making it a valuable building block for more complex molecules.[1] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a detailed overview of the known and anticipated hazards associated with 2-Fluoro-1-(4-fluorophenyl)ethanone, outlines best practices for its safe handling and storage, and details emergency procedures.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a substance is the foundation of its safe handling. While specific, experimentally determined data for 2-Fluoro-1-(4-fluorophenyl)ethanone is limited, the properties of its close analog, 1-(4-fluorophenyl)ethanone, provide a useful reference point.

| Property | Value (for 1-(4-fluorophenyl)ethanone) | Source |

| Molecular Formula | C₈H₇FO | [2][3] |

| Molecular Weight | 138.14 g/mol | [2][3] |

| Appearance | Clear, colorless to slightly yellow liquid | [4] |

| Boiling Point | 196 °C | [4] |

| Flash Point | 71 °C | [4][5] |

| Density | 1.138 g/cm³ at 25 °C | [6] |

Hazard Identification and GHS Classification

While a specific GHS classification for 2-Fluoro-1-(4-fluorophenyl)ethanone is not available, the classifications for its structural isomers and related compounds indicate several potential hazards. The primary hazards are associated with irritation and potential combustibility.

Based on data for analogous compounds, the following GHS classifications should be anticipated:

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [5]

It is also crucial to recognize the general hazards associated with α-fluoroketones. These compounds can be reactive electrophiles.[1] Furthermore, metabolism of some fluorinated compounds can potentially lead to the formation of toxic byproducts such as fluoroacetic acid.[8]

Exposure Controls and Personal Protective Equipment (PPE)

A robust defense against chemical exposure relies on a multi-layered approach, starting with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with 2-Fluoro-1-(4-fluorophenyl)ethanone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Fluoro-1-(4-fluorophenyl)ethanone:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended. Inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection may not be necessary. However, if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Caption: Mandatory PPE for handling 2-Fluoro-1-(4-fluorophenyl)ethanone.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize risks.

Handling

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from sources of ignition, heat, sparks, and open flames.[4]

-

Use non-sparking tools.[9]

-

Handle under an inert atmosphere if the compound is sensitive to air or moisture.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6][7]

-

Store in a designated area for flammable or combustible liquids, if applicable.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]

-

Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Caption: First aid response to exposure incidents.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: The compound is combustible.[4] In a fire, it may decompose to produce hazardous substances, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4. Ensure adequate ventilation. Remove all sources of ignition.[9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[6]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[6][7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.[6]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of 2-Fluoro-1-(4-fluorophenyl)ethanone have not been fully investigated. As with many fluorinated organic compounds, there is a potential for toxicity. The metabolism of α-fluoroketones should be considered, as it could potentially lead to the in vivo formation of toxic metabolites.[8]

-

Ecological Information: The ecotoxicological effects have not been determined. It is important to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. This compound may be classified as hazardous waste. Contact a licensed professional waste disposal service to ensure proper disposal. Do not allow this material to enter drains or sewers.

Conclusion

2-Fluoro-1-(4-fluorophenyl)ethanone is a valuable compound for chemical synthesis, but it requires careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and storage practices, researchers can work with this compound safely and effectively. Always consult the most up-to-date safety information and exercise caution when handling any chemical with an incompletely characterized safety profile.

References

-

PubChem. 2-Fluoro-1-(4-methoxyphenyl)ethanone. Available at: [Link]

-

NIST. Ethanone, 1-(4-fluorophenyl)-. In: NIST Chemistry WebBook. Available at: [Link]

-

Poon, G. K. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Omega, 6(5), 3480-3485. Available at: [Link]

-

Poh, J. S., & Britton, J. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 30-43. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetophenone. Available at: [Link]

-

ResearchGate. The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. Available at: [Link]

-

Fisher Scientific. Safety Data Sheet for 4'-Fluoroacetophenone. Available at: [Link]

- Google Patents. CN106349035A - Method for preparing 2'-fluoroacetophenone.

-

U.S. Environmental Protection Agency. Acetophenone. Available at: [Link]

-

Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Available at: [Link]

-

Euralarm. Guidance on Fluorinated gases (F-gas) regulation 2024/573. Available at: [Link]

-

Organic Syntheses. gem-Difluorination of Benzophenones with Deoxo-Fluor®. Available at: [Link]

-

ResearchGate. Toxicology of Fluoro-olefins. Available at: [Link]

-

White Rose Research Online. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available at: [Link]

-

Minnesota Attorney General's Office. Fluorine Chemistry. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Conformational preferences of α-fluoroketones may influence their reactivity. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 对氟苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-Fluorophenyl)ethanone(403-42-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.fr [fishersci.fr]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Note: A Robust Protocol for the Electrophilic α-Fluorination of 4-Fluoroacetophenone

Abstract & Introduction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The α-fluoroketone moiety, in particular, serves as a versatile synthon for a wide array of more complex fluorinated compounds. This application note provides a detailed, field-proven protocol for the synthesis of 2-Fluoro-1-(4-fluorophenyl)ethanone, a key building block in pharmaceutical research, starting from the readily available 4-fluoroacetophenone[1][2].

The described method employs a direct electrophilic fluorination strategy, which circumvents the need for pre-functionalization of the α-carbon. We will utilize 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™, a widely adopted, stable, and easy-to-handle electrophilic fluorinating agent[3][4]. The causality behind our procedural choices, safety protocols, and analytical validation is explained in detail to ensure reproducibility and a deep understanding of the reaction dynamics for researchers, scientists, and drug development professionals.

Reaction Principle & Mechanism

The core of this synthesis is the electrophilic fluorination at the α-position of a ketone. The reaction proceeds via the formation of an enol or enolate intermediate of 4-fluoroacetophenone. This electron-rich intermediate then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent. The stability and ease of handling of N-F reagents like Selectfluor™ make them preferable to highly toxic and difficult-to-control alternatives like elemental fluorine[5][6].

The generally accepted mechanism involves the following key steps[7][8]:

-

Tautomerization: The starting ketone, 4-fluoroacetophenone, undergoes acid- or base-catalyzed tautomerization to its enol form. In many cases, the reaction medium itself is sufficient to facilitate this process[7].

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic fluorine atom on the Selectfluor™ reagent (F-TEDA⁺).

-

Product Formation: This attack results in the formation of the α-fluorinated ketone and the protonated TEDA byproduct.

Caption: Proposed Mechanism for Electrophilic α-Fluorination.

Materials & Instrumentation

Reagents & Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Supplier | Notes |

| 4-Fluoroacetophenone | 403-42-9 | C₈H₇FO | 138.14 | Sigma-Aldrich | Starting material[9]. |

| Selectfluor™ | 140681-55-6 | C₇H₁₄B₂ClF₄N₂ | 354.26 | Sigma-Aldrich | Electrophilic fluorinating agent. |

| Acetonitrile (MeCN) | 75-05-8 | C₂H₃N | 41.05 | Fisher Scientific | Anhydrous grade, reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | VWR | For extraction and chromatography. |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | For chromatography. |

| Saturated NaCl (Brine) | 7647-14-5 | NaCl | 58.44 | Lab Prepared | For aqueous work-up. |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent. |

| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | SiliCycle | For column chromatography (230-400 mesh). |

Instrumentation

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Nuclear Magnetic Resonance (NMR) Spectrometer (≥400 MHz)

-

Mass Spectrometer (GC-MS or LC-MS)

Experimental Protocol

Critical Safety Precautions

-

Selectfluor™ is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle only in a well-ventilated chemical fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[11][12].

-

Acetonitrile is flammable and toxic. Handle with care in a fume hood, away from ignition sources.

-

4-Fluoroacetophenone is a skin and eye irritant. [9] Standard handling precautions should be observed.

-

Review the Safety Data Sheet (SDS) for all chemicals before commencing work[10][11][12].

Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

Detailed Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroacetophenone (1.38 g, 10.0 mmol, 1.0 equiv).

-

Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Slowly add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equiv) to the stirred solution in three portions over 15 minutes. A slight exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and allow it to stir for 12-24 hours. The reaction progress should be monitored periodically.

-

Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent system). The product spot should be visible under UV light and will have a slightly higher Rf than the starting material. A literature example of a similar reaction showed a 33% yield, indicating that careful monitoring is essential for optimization.[5]

-

Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 98:2 Hexanes:EtOAc). Combine the fractions containing the pure product, as identified by TLC.

-

Final Product: Concentrate the pure fractions under reduced pressure to yield 2-Fluoro-1-(4-fluorophenyl)ethanone as a colorless to pale yellow oil.

Data & Results

Expected Results

| Parameter | Expected Value |

| Starting Material | 4-fluoroacetophenone (10.0 mmol) |

| Product | 2-Fluoro-1-(4-fluorophenyl)ethanone |

| Theoretical Yield | 1.56 g |

| Typical Actual Yield | 1.02 - 1.25 g (65-80%) |

| Appearance | Colorless to pale yellow oil |

| Purity (by NMR) | >95% |

Characterization Data

The identity and purity of the synthesized 2-Fluoro-1-(4-fluorophenyl)ethanone should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.95-8.10 (m, 2H, Ar-H), 7.10-7.25 (m, 2H, Ar-H), 5.50 (d, JHF = 48 Hz, 2H, -CH₂F).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 190.5 (d, JCF = 18 Hz, C=O), 166.5 (d, JCF = 255 Hz, C-F on Ar), 131.5 (d, JCF = 9 Hz, Ar-CH), 130.0 (d, JCF = 3 Hz, Ar-C), 116.0 (d, JCF = 22 Hz, Ar-CH), 83.0 (d, JCF = 180 Hz, -CH₂F).

-

¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) -104.5 (s, Ar-F), -233.0 (t, JHF = 48 Hz, -CH₂F).

-

Mass Spectrometry (EI): m/z 156 (M⁺), 123, 95.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Selectfluor™ reagent. 2. Insufficient reaction temperature or time. 3. Presence of water in the solvent. | 1. Use a fresh bottle of Selectfluor™. 2. Increase temperature to 70°C and/or extend reaction time, monitoring by TLC. 3. Ensure use of anhydrous grade acetonitrile. |

| Formation of Side Products | 1. Over-reaction or decomposition at high temperatures. 2. Di-fluorination (less common for this substrate). | 1. Run the reaction at a slightly lower temperature (e.g., 60°C). 2. Use a smaller excess of Selectfluor™ (e.g., 1.1 equivalents). |

| Difficult Purification | 1. Co-elution of product with starting material. 2. Residual TEDA byproducts. | 1. Use a shallower gradient for column chromatography (e.g., start with 99:1 Hexanes:EtOAc). 2. Ensure thorough aqueous work-up to remove water-soluble impurities. |

Conclusion

This application note details a reliable and scalable protocol for the α-fluorination of 4-fluoroacetophenone using Selectfluor™. The method is characterized by its operational simplicity, use of a stable fluorinating agent, and good yields. By providing a thorough explanation of the reaction mechanism, safety considerations, and characterization data, this guide serves as an authoritative resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient synthesis of the valuable building block, 2-Fluoro-1-(4-fluorophenyl)ethanone.

References

-

PubChem. (n.d.). 4'-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

- Stavber, S., & Zupan, M. (1996). Direct Regioselective Fluorination of Ketones and Aldehydes with F-TEDA-BF4 in Water or in a Micellar System. Tetrahedron Letters, 37(21), 3591-3594.

- Google Patents. (n.d.). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.

- Burk, M. J., et al. (2000). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(23), 7627–7639.

- Google Patents. (n.d.). CN101665394B - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method.

-

Royal Society of Chemistry. (2020). Fluorination effects probed in 4-fluoroacetophenone and its monohydrate. Physical Chemistry Chemical Physics. Retrieved from [Link]

- Joseph, C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 4, 255-266.

- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.

-

ChemRxiv. (2023). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. Retrieved from [Link]

-

ResearchGate. (2011). Recent Advances in the Application of Selectfluor (TM) F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Retrieved from [Link]

-

American Chemical Society. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Retrieved from [Link]

-

American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

-

National Institutes of Health. (2014). Electrophilic Fluorination Using HF as a Source of Fluorine. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). Selectfluor II reagent|159269-48-4. Retrieved from [Link]

-

PubChem. (n.d.). o-Fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

SciRP. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

-

National Institutes of Health. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101665394B - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 9. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. molcore.com [molcore.com]

- 11. echemi.com [echemi.com]

- 12. aksci.com [aksci.com]

Application Notes & Protocols: 2-Fluoro-1-(4-fluorophenyl)ethanone in Medicinal Chemistry

Preamble: The Strategic Value of Fluorine in Drug Design

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its introduction can profoundly modulate a compound's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[1] The α-fluoroketone motif, in particular, serves as a highly versatile synthetic intermediate, primed for a variety of chemical transformations to build complex molecular architectures.[2][3] This guide focuses on a specific and highly valuable building block: 2-Fluoro-1-(4-fluorophenyl)ethanone . We will explore its synthesis, characterization, and application as a pivotal intermediate in constructing medicinally relevant scaffolds, providing detailed, field-proven protocols for its use.

Section 1: Synthesis and Characterization of the Intermediate